molecular formula C11H9BrN2O3 B12908889 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione CAS No. 81077-93-2

5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione

Cat. No.: B12908889
CAS No.: 81077-93-2
M. Wt: 297.10 g/mol
InChI Key: YOMDMTPNANWYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione typically involves the bromination of a precursor pyrimidine compound. One common method is:

    Starting Material: 3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at a controlled temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: Products can include alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antiviral or anticancer drugs.

    Industry: Used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dioxopyrimidine: Another brominated pyrimidine with similar reactivity.

    3-Methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione: The non-brominated precursor of the compound .

    6-Phenoxypyrimidine-2,4(1H,3H)-dione: A simpler pyrimidine derivative without the methyl and bromo substituents.

Uniqueness

5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromine and phenoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

81077-93-2

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

5-bromo-3-methyl-6-phenoxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9BrN2O3/c1-14-10(15)8(12)9(13-11(14)16)17-7-5-3-2-4-6-7/h2-6H,1H3,(H,13,16)

InChI Key

YOMDMTPNANWYGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(NC1=O)OC2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.